
Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate is a chemical compound characterized by its unique structure, which includes a phenyl group, an azetidine ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the reaction of an appropriate pyridine derivative with an azetidine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: In chemistry, Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes can provide insights into their mechanisms of action.
Medicine: this compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in diseases such as inflammation, cancer, and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Phenyl 6-(azetidin-1-yl)pyridin-2-ylcarbamate
Phenyl 6-(azetidin-1-yl)pyridin-4-ylcarbamate
Phenyl 6-(azetidin-1-yl)pyridin-5-ylcarbamate
Uniqueness: Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure may confer distinct advantages in certain applications compared to its analogs.
特性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC名 |
phenyl N-[6-(azetidin-1-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C15H15N3O2/c19-15(20-13-5-2-1-3-6-13)17-12-7-8-14(16-11-12)18-9-4-10-18/h1-3,5-8,11H,4,9-10H2,(H,17,19) |
InChIキー |
PEJNKCVSNZSWSM-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=NC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)

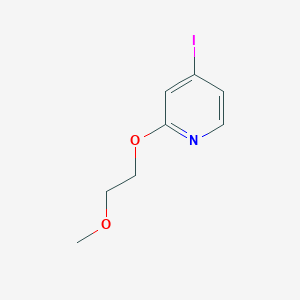
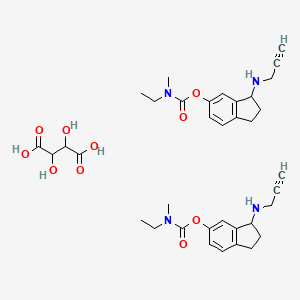
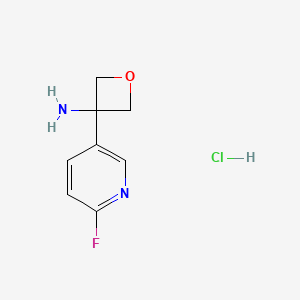
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
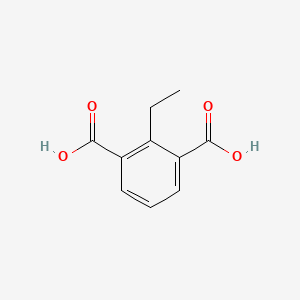
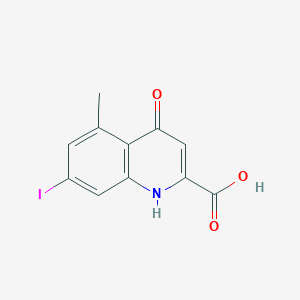
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)
![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)

